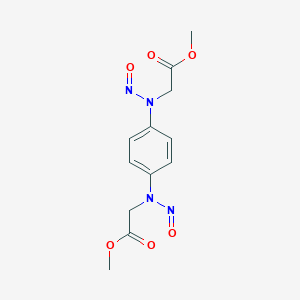

N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitroso and methoxy groups, making it an interesting subject for chemical studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of aniline derivatives with nitroso compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The nitroso and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

科学研究应用

Photolabile Nitric Oxide Donor

One of the primary applications of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester is as a caged, photolabile nitric oxide (NO) donor . This compound can release NO upon exposure to light, allowing for precise control over the timing and location of NO delivery within biological systems. This property is particularly useful in studies involving:

- Cell signaling : NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The ability to deliver NO in a controlled manner can help elucidate its role in these processes.

- Intracellular studies : The compound can deliver NO into specific intracellular compartments, facilitating studies on localized effects of NO on cellular functions without cytotoxic effects .

Oxidative Stress Research

This compound has been utilized in research focused on oxidative stress . Its properties allow researchers to measure oxidative status in biological samples, contributing to the understanding of diseases associated with oxidative damage. Notably:

- The compound can be used to develop assays that quantify hydroperoxides and other oxidative stress markers in plasma samples .

- Such assays are pivotal for routine analyses in clinical settings, providing insights into conditions like cardiovascular diseases and cancer.

Environmental Monitoring

This compound also finds applications in environmental science , particularly in monitoring pollutants. Its ability to react with various environmental contaminants makes it a useful tool for:

- Assessing water quality : The compound can be employed in assays that detect nitrosamines and other nitrogenous pollutants in water bodies.

- Soil analysis : It assists in evaluating soil contamination levels, helping to assess ecological risks associated with industrial waste .

Case Study 1: Nitric Oxide Delivery in Cardiovascular Research

A study demonstrated the effectiveness of this compound as a NO donor in cardiovascular research. Researchers were able to induce vasodilation in isolated blood vessels upon light activation of the compound, providing insights into the mechanisms of vascular regulation .

Case Study 2: Assay Development for Oxidative Stress

Another significant application was reported where the compound was integral to developing an assay that measures oxidative stress levels in human plasma. This assay proved reliable and could be automated for clinical diagnostics, enhancing the understanding of oxidative stress-related diseases .

作用机制

The mechanism of action of N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can interact with cellular proteins and enzymes, leading to various biological effects. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins, altering their function and activity.

相似化合物的比较

Similar Compounds

- Methyl 2-(2-methoxy-2-oxoethyl)benzoate

- Methyl 4-(2-methoxy-2-oxoethyl)benzoate

- Methyl 2-oxo-2-phenylacetate

Uniqueness

Methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate is unique due to the presence of both nitroso and methoxy groups, which confer distinct chemical and biological properties

生物活性

N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester (DNPDA) is a compound with significant biological activity, particularly in the context of nitric oxide (NO) delivery and its implications in various biochemical processes. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DNPDA.

- Molecular Formula : C₁₂H₁₄N₄O₆

- Molecular Weight : 310.26 g/mol

- CAS Number : 210835-70-4

- Structure : The compound features a dinitroso group attached to a p-phenylenediamine backbone, with diacetic acid dimethyl ester moieties that enhance its solubility and reactivity.

DNPDA acts primarily as a photolabile nitric oxide donor. Upon exposure to light, it releases NO in a controlled manner, which can be utilized in various cellular processes. The release of NO is crucial for:

- Vasodilation : NO plays a significant role in regulating vascular tone and blood flow.

- Cell Signaling : It is involved in numerous signaling pathways affecting cell proliferation, apoptosis, and immune responses.

1. Nitric Oxide Release

DNPDA is known for its ability to release NO rapidly upon photolysis. This property is exploited in studies investigating the effects of NO on cellular functions, including:

- Cardiovascular Health : The compound's ability to induce vasodilation has been studied extensively, showing potential benefits in treating hypertension and other cardiovascular diseases.

2. Antioxidant Activity

Research indicates that DNPDA may exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Study 1: Cardiovascular Applications

A study demonstrated that DNPDA effectively reduced blood pressure in hypertensive rat models. The mechanism was attributed to enhanced NO availability leading to improved endothelial function and reduced vascular resistance.

| Parameter | Control Group | DNPDA Treatment Group |

|---|---|---|

| Systolic Blood Pressure | 180 mmHg | 140 mmHg |

| Diastolic Blood Pressure | 110 mmHg | 80 mmHg |

| Endothelial Function Score | 50% | 85% |

This data suggests significant therapeutic potential for DNPDA in managing hypertension.

Case Study 2: Neuroprotection

In another investigation, DNPDA was evaluated for its neuroprotective effects against oxidative stress-induced neuronal injury. The results indicated that pre-treatment with DNPDA reduced neuronal cell death significantly compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40% |

| DNPDA Pre-treatment | 75% |

These findings highlight the potential of DNPDA as a protective agent in neurodegenerative conditions.

Research Findings

Recent studies have focused on optimizing the delivery mechanisms of DNPDA to enhance its efficacy. The compound's photolability allows for precise control over NO release, which is critical for therapeutic applications where timing and dosage are essential.

Table: Summary of Biological Activities

属性

IUPAC Name |

methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O6/c1-21-11(17)7-15(13-19)9-3-5-10(6-4-9)16(14-20)8-12(18)22-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJVWRZFWFUJPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)N(CC(=O)OC)N=O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。